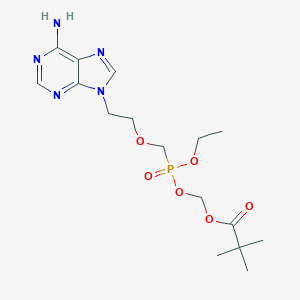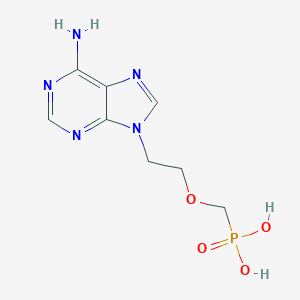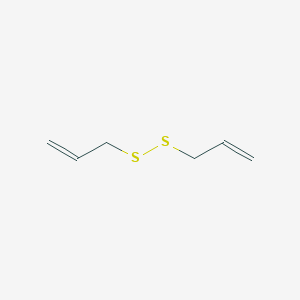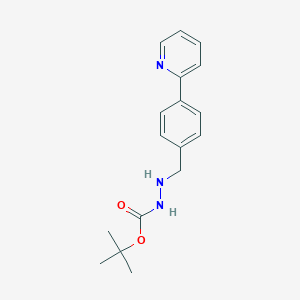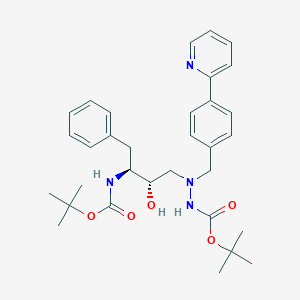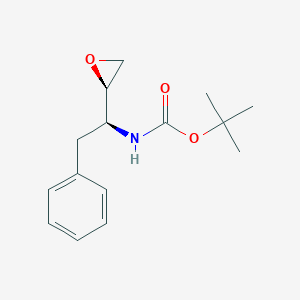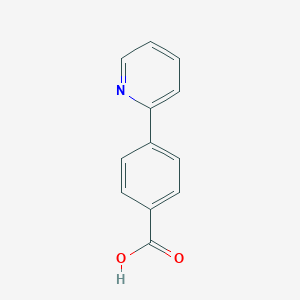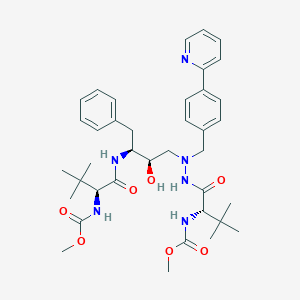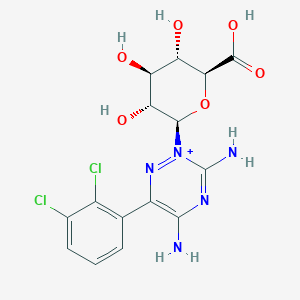
Lamotrigine N2-glucuronide
Overview
Description
Lamotrigine N2-Glucuronide is the major metabolite of Lamotrigine, an anticonvulsant medication used in the treatment of epilepsy . It is an off-white solid and is primarily produced in the liver through the process of glucuronidation .
Synthesis Analysis
Lamotrigine undergoes extensive metabolism in the liver, by conjugation with glucuronic acid, to various metabolites including 2-N-glucuronide (76% of dose) and 5-N-glucuronide (10% of dose) . Glucuronidation is primarily via UGT1A4, but UGT1A1 and UGT2B7 also contribute . A study has shown that lamotrigine-N2-glucuronide was most efficiently synthesized from methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate .Chemical Reactions Analysis
Lamotrigine undergoes extensive metabolism in the liver, by conjugation with glucuronic acid, to form various metabolites including 2-N-glucuronide . This process is known as glucuronidation and is primarily carried out by UGT1A4, but UGT1A1 and UGT2B7 also contribute .Scientific Research Applications
Application 1: Therapeutic Drug Monitoring in Epilepsy Treatment
- Summary of the Application : Lamotrigine N2-glucuronide (LTG-N2-GLU) is a major metabolite of Lamotrigine (LTG), an antiepileptic drug . The metabolism of LTG to LTG-N2-GLU can be influenced by various factors, including genotype and the use of other medications . Therefore, monitoring the levels of LTG and LTG-N2-GLU in the blood can be useful for optimizing epilepsy treatment .
- Methods of Application or Experimental Procedures : A method was developed for quantifying LTG and LTG-N2-GLU in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method was validated in terms of selectivity, accuracy, precision, matrix effects, haematocrit, blood spot volume influence, and stability .
- Results or Outcomes : The method was applied in a clinical study, and the results from DBS were compared with those from plasma samples . A good correlation was found between the concentrations of both analytes in DBS and plasma samples . The method was also found to be suitable for determining the metabolite-to-parent ratio, which can provide information about the metabolic status of individual patients .
Application 2: Profiling Lamotrigine Disposition and Drug–Drug Interactions
- Summary of the Application : A Physiologically Based Pharmacokinetic (PBPK) model was developed to predict the disposition of Lamotrigine and its main metabolite, Lamotrigine N2-glucuronide, in adults and children . This model can also predict drug–drug interactions (DDIs) with Lamotrigine .
- Methods of Application or Experimental Procedures : The PBPK model was constructed using a Simcyp® Simulator . Concentration–time profiles were simulated for various doses of Lamotrigine in adults and children . DDI prediction with Lamotrigine was simulated in adults with enzyme-inducing drugs, rifampin (rifampicin) and ritonavir, as well as the enzyme inhibitor, valproic acid .
- Results or Outcomes : The model accurately predicted the disposition of Lamotrigine and its glucuronide in adults and children . It also accurately predicted DDIs with Lamotrigine . This model can be helpful in designing future DDI studies for co-administration of Lamotrigine with other drugs and in designing individualized patient dosing regimens .
Application 3: Genotyping for UGT2B7
- Summary of the Application : Variability in Lamotrigine pharmacokinetics is large and quantification of its sources may lead to more precise individual treatment . Genotyping for UGT2B7, an enzyme involved in the metabolism of Lamotrigine to Lamotrigine N2-glucuronide, may be useful in various clinical settings .
- Methods of Application or Experimental Procedures : Genotyping for UGT2B7 can be performed using various methods, such as polymerase chain reaction (PCR) and sequencing .
- Results or Outcomes : Genotyping for UGT2B7 can provide information about the metabolic status of individual patients, which can be used to optimize the dosage of Lamotrigine .
Future Directions
While specific future directions for Lamotrigine N2-Glucuronide are not explicitly stated in the sources, there is evidence suggesting that the precise mechanism of action of Lamotrigine in the central nervous system (CNS) still needs to be determined . This could potentially open up new avenues for research into Lamotrigine N2-Glucuronide and its role in the CNS.
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMENHZPOWVGO-XPORZQOISA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N5O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158073 | |
| Record name | Lamotrigine 2-N-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lamotrigine N2-glucuronide | |
CAS RN |
133310-19-7, 135288-68-5 | |
| Record name | 3,5-Diamino-6-(2,3-dichlorophenyl)-2-β-D-glucopyranuronosyl-1,2,4-triazinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133310-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lamotrigine 2-N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lamotrigine N2-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135288685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lamotrigine 2-N-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAMOTRIGINE N2-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO321MNH5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



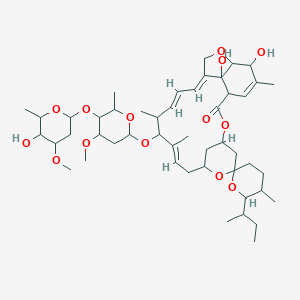
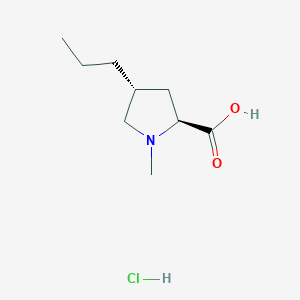
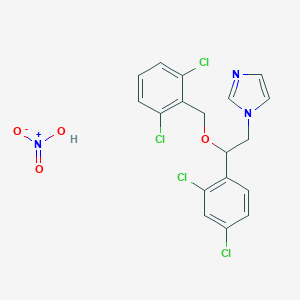
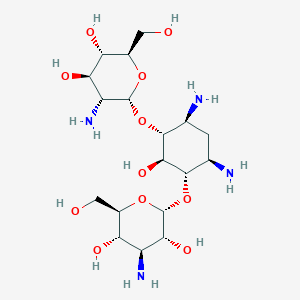
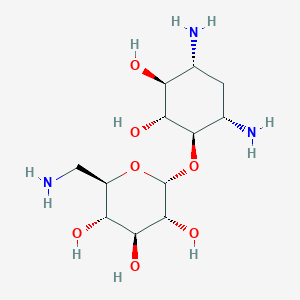
![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B194243.png)
